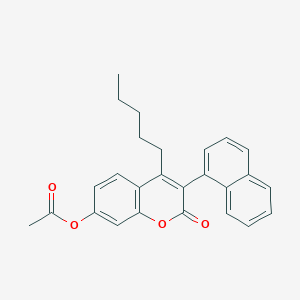
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthalene ring fused with a chromen-7-yl acetate moiety, which contributes to its unique chemical properties.
準備方法
The synthesis of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
化学反応の分析
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学的研究の応用
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and cytotoxic properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows for interactions with biological targets, leading to potential therapeutic applications in treating diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells .
類似化合物との比較
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be compared with other naphthalene derivatives, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene ring and exhibits biological activities, but with different functional groups and properties.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another naphthalene derivative with potential anticancer properties. The uniqueness of this compound lies in its specific structure and the combination of the naphthalene and chromen-7-yl acetate moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
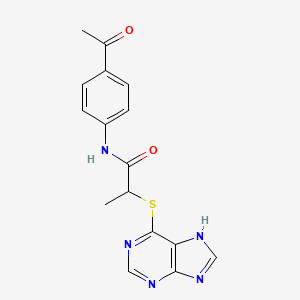
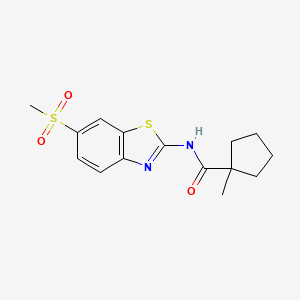
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

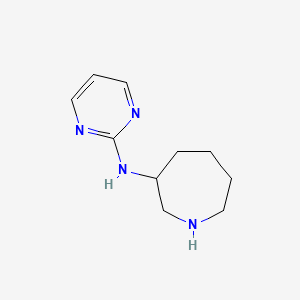

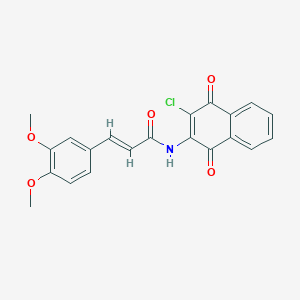

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
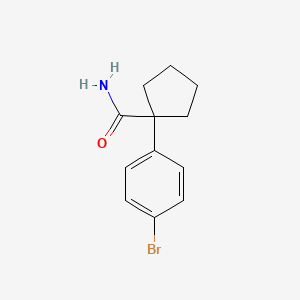
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
